molecular formula C8H9N3O B3358433 1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- CAS No. 79899-03-9

1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-

Cat. No.: B3358433
CAS No.: 79899-03-9
M. Wt: 163.18 g/mol
InChI Key: WYQGXMTWEPMNJD-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of both nitrogen and oxygen atoms in its structure allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1H-Imidazo[4,5-b]pyridine: Shares a similar core structure but lacks the hydroxyl group at position 7.

    2,5-Dimethylimidazole: Contains the imidazole ring with two methyl groups but lacks the fused pyridine ring.

    7-Hydroxy-2,5-dimethylimidazo[4,5-b]pyridine: A closely related compound with similar biological activities.

Uniqueness: 1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-6(12)7-8(9-4)11-5(2)10-7/h3H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGXMTWEPMNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515236
Record name 2,5-Dimethyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79899-03-9
Record name 2,5-Dimethyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-
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1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-
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1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-
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